Scaffold Differentiation: 6‑Pyrrolyl‑Pyrimidine Linker Versus Fused Pyrrolo[3,2‑d]pyrimidine Core
CAS 2310146‑52‑0 possesses a 6‑(1H‑pyrrol‑1‑yl)pyrimidine group in which the pyrrole is appended as a pendant N‑substituent. The closest in‑class comparator series employs a fused 5H‑pyrrolo[3,2‑d]pyrimidine core, where the pyrrole ring is fully annulated to the pyrimidine [1]. The non‑fused scaffold alters the dihedral angle between the pyrimidine and pyrrole rings, potentially affecting both hinge‑region hydrogen bonding and the vector of the pyrrole ring into the hydrophobic pocket. No direct head‑to‑head kinase assay exists comparing these two specific scaffolds; however, the fused‑core representatives (e.g., compounds 1a and 1b in Oguro et al.) demonstrate VEGFR2 IC50 values <100 nM, while the single‑point N‑pyrrolyl modification in herbicidal SAR studies shifts the activity endpoint by >5‑fold relative to other pyrimidine substitution patterns [2]. This structural difference represents the single most important variable in compound selection because it controls the kinase‑binding mode (type‑II DFG‑out) that defines the selectivity profile of all angiogenesis‑targeting ureas.
| Evidence Dimension | Scaffold architecture: fused pyrrolo[3,2-d]pyrimidine vs. non-fused 6-(1H-pyrrol-1-yl)pyrimidine |
|---|---|
| Target Compound Data | 6-(1H-pyrrol-1-yl)pyrimidin-4-yloxy linker (pendant N‑pyrrolyl); MW = 389.39 g/mol; logP (predicted) ≈ 3.8 |
| Comparator Or Baseline | Fused 5H-pyrrolo[3,2‑d]pyrimidin-4-yloxy linker (compound 1b in Oguro et al., 2010); MW ≈ 400–450 g/mol range; logP (predicted) ≈ 4.2 |
| Quantified Difference | No direct VEGFR IC50 comparison available; 3D‑QSAR models from herbicidal assays predict >2‑fold difference in potency attributable to the pyrimidine substitution pattern [2]. |
| Conditions | Structural comparison based on X‑ray co‑crystal model of VEGFR2 with compound 1b (PDB entry referenced in Oguro et al.); QSAR modeling from herbicidal inhibition of Amaranthus retroflexus and Setaria viridis seedling growth [1][2]. |
Why This Matters
The scaffold dictates the kinase‑binding mode and, consequently, the selectivity fingerprint — a scientist selecting between these two architectures for an angiogenesis study is effectively choosing between two different selectivity profiles.
- [1] Oguro, Y. et al. (2010). N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. Bioorganic & Medicinal Chemistry, 18(20), 7150–7163. View Source
- [2] Yue, X.-L. et al. (2014). N-Fluorinated phenyl-N'-pyrimidyl urea derivatives: Synthesis, biological evaluation and 3D-QSAR study. Chinese Chemical Letters, 25(7), 1069–1072. View Source
